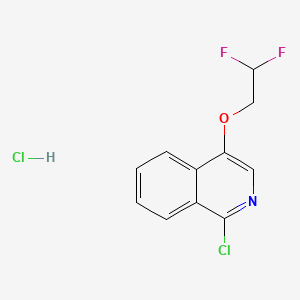
1-Chloro-4-(2,2-difluoroethoxy)isoquinolinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(2,2-difluoroethoxy)isoquinolinehydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of a chloro group, a difluoroethoxy group, and an isoquinoline core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(2,2-difluoroethoxy)isoquinolinehydrochloride typically involves the reaction of isoquinoline derivatives with chloro and difluoroethoxy reagents under controlled conditions. One common method includes the nucleophilic substitution reaction where isoquinoline is reacted with 1-chloro-2,2-difluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent concentrations, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(2,2-difluoroethoxy)isoquinolinehydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The isoquinoline core can be oxidized to form quinoline derivatives.
Reduction: The compound can be reduced to form tetrahydroisoquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted isoquinoline derivatives.
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Scientific Research Applications
1-Chloro-4-(2,2-difluoroethoxy)isoquinolinehydrochloride has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of novel materials with unique properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(2,2-difluoroethoxy)isoquinolinehydrochloride involves its interaction with specific molecular targets. The chloro and difluoroethoxy groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules such as proteins or nucleic acids, potentially altering their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2,4-difluorobenzene
- 1-Chloro-4-(2,2-difluoroethoxy)butane
- Isoflurane
Uniqueness
1-Chloro-4-(2,2-difluoroethoxy)isoquinolinehydrochloride is unique due to its isoquinoline core, which imparts specific chemical properties and reactivity. The presence of both chloro and difluoroethoxy groups allows for diverse chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H9Cl2F2NO |
|---|---|
Molecular Weight |
280.09 g/mol |
IUPAC Name |
1-chloro-4-(2,2-difluoroethoxy)isoquinoline;hydrochloride |
InChI |
InChI=1S/C11H8ClF2NO.ClH/c12-11-8-4-2-1-3-7(8)9(5-15-11)16-6-10(13)14;/h1-5,10H,6H2;1H |
InChI Key |
DXOCKQMOXAVMSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2Cl)OCC(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


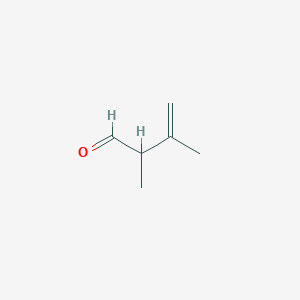

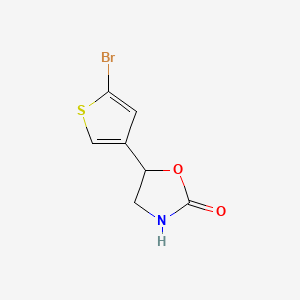

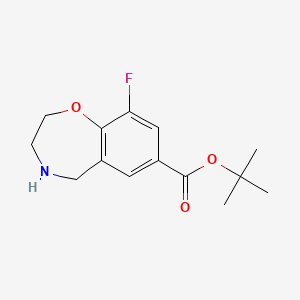

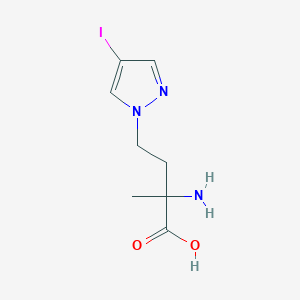
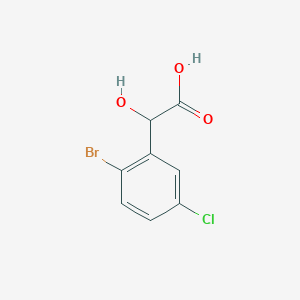
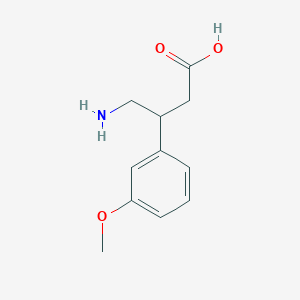
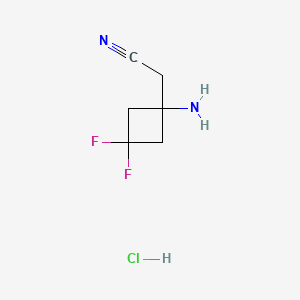
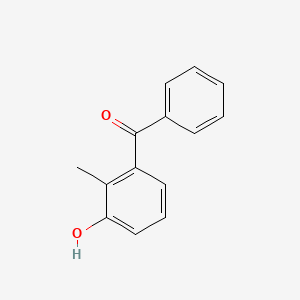
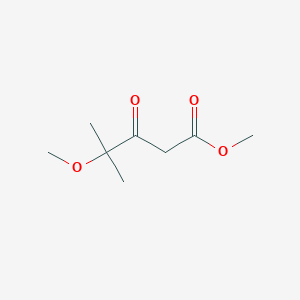
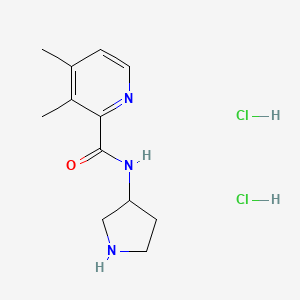
![8-Bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15313431.png)
